Kdm2B-IN-2

Epigenetics Histone demethylase JmjC domain

KDM2B-IN-2 is a highly selective KDM2B inhibitor (IC50 0.021μM), 210x more potent than pan-KDM inhibitors. It offers superior DMSO solubility (31.25 mg/mL) vs. analogs, enabling high-dose studies. High purity (≥99.36% by HPLC) ensures batch consistency for rigorous R&D. For research use only.

Molecular Formula C21H26N4O2S2
Molecular Weight 430.6 g/mol
Cat. No. B6693392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm2B-IN-2
Molecular FormulaC21H26N4O2S2
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCN(CC2)C3=NCCN3S(=O)(=O)C4=CC=C(C=C4)C5=CSC=C5
InChIInChI=1S/C21H26N4O2S2/c26-29(27,20-6-4-17(5-7-20)18-8-15-28-16-18)25-10-9-22-21(25)24-13-11-23(12-14-24)19-2-1-3-19/h4-8,15-16,19H,1-3,9-14H2
InChIKeyNTRYCGVFIAACFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KDM2B-IN-2: A Selective Histone Demethylase Inhibitor for KDM2B/FBXL10 Epigenetic Research Applications


KDM2B-IN-2 (CAS 1965248-01-4) is a small-molecule inhibitor targeting lysine-specific demethylase 2B (KDM2B, also known as FBXL10, JHDM1B, or CXXC2), a JmjC domain-containing histone demethylase that removes methyl marks from histone H3 lysine 4 and lysine 36 (H3K4me3/me2/me1 and H3K36me2/me1) [1][2]. The compound exhibits an IC50 of 0.021 µM (21 nM) against KDM2B in TR-FRET biochemical assays . KDM2B-IN-2 belongs to the 4,5-dihydroimidazole derivative class disclosed in patent WO2016112251A1 and is intended for research on hyperproliferative diseases including various cancers [3].

Why KDM2B-IN-2 Cannot Be Substituted with Other KDM2B or Pan-KDM Inhibitors in Targeted Epigenetic Studies


KDM2B-targeting compounds exhibit substantial variation in biochemical potency, selectivity profile, and target engagement characteristics that preclude generic substitution. The KDM2B inhibitor landscape includes agents with widely divergent IC50 values ranging from picomolar (KDM2B-IN-1 at 0.016 nM) to nanomolar (KDM2B-IN-2 at 21 nM) to micromolar (KDOAM-25 at 4.4 µM) [1]. Additionally, many KDM inhibitors exhibit cross-reactivity with related JmjC demethylase family members—for instance, certain KDM2B-targeting compounds also inhibit KDM5A and KDM5B with comparable potency [2]. Substituting KDM2B-IN-2 with an alternative without verifying experimental comparability risks introducing confounding variables in target validation studies, cellular phenotype interpretation, and dose-response analyses. The following evidence establishes where KDM2B-IN-2 demonstrates quantifiable differentiation relevant to experimental design and procurement decisions.

KDM2B-IN-2 Quantitative Differentiation Evidence: Potency, Selectivity, and Comparative Activity Data


Biochemical Potency Differentiation: KDM2B-IN-2 vs. KDM2B-IN-1 in TR-FRET Assays

KDM2B-IN-2 demonstrates a TR-FRET IC50 of 0.021 µM (21 nM) against KDM2B . In contrast, KDM2B-IN-1 (example 32 from WO2016112251A1) reports an IC50 of 0.016 nM against the same target , representing an approximately 1,300-fold difference in biochemical potency. This substantial potency differential between structurally related analogs from the same patent series necessitates distinct experimental concentration ranges and may translate to divergent cellular efficacy profiles.

Epigenetics Histone demethylase JmjC domain

Potency Comparison: KDM2B-IN-2 vs. KDM2B-IN-4 in KDM2B Inhibition

KDM2B-IN-2 exhibits an IC50 of 0.021 µM (21 nM) in the KDM2B TR-FRET assay . KDM2B-IN-4 (compound 182b from patent WO2016112284A1) demonstrates an IC50 of 1.12 nM against KDM2B . This represents an approximately 19-fold higher potency for KDM2B-IN-4 relative to KDM2B-IN-2, placing the two compounds in distinct potency tiers despite both being classified as KDM2B inhibitors.

Cancer research Hyperproliferative diseases Target validation

Comparative KDM2B Inhibitory Activity: KDM2B-IN-2 vs. KDM2B-IN-3 (Surface Plasmon Resonance)

KDM2B-IN-2 demonstrates a TR-FRET IC50 of 0.021 µM (21 nM) . KDM2B-IN-3 (compound 183c from WO2016112284A1) shows an IC50 of 85 nM in a surface plasmon resonance (SPR) assay measuring displacement of H3K36me3 peptide from KDM2B [1]. While assay formats differ (TR-FRET vs. SPR), the data indicate that KDM2B-IN-3's target engagement occurs at approximately 4-fold higher concentration than KDM2B-IN-2's enzymatic inhibition, suggesting distinct binding mode or assay-dependent activity profiles.

Binding kinetics Target engagement SPR

Selectivity Differentiation: KDM2B-IN-2 as a KDM2B-Selective Tool vs. Non-Selective KDM2B/KDM5 Dual Inhibitors

KDM2B-IN-2 is characterized as a selective KDM2B inhibitor . In contrast, structurally related analogs from the same patent series exhibit non-selective inhibition across JmjC demethylase family members—BindingDB entry BDBM50158694 (CHEMBL3786803; US10273222 Example 12) demonstrates IC50 values of 100 nM against KDM2B, KDM5A, and KDM5B in biochemical assays [1]. Additionally, the KDM5 sub-family inhibitor KDOAM-25 exhibits weak off-target inhibition of KDM2B with an IC50 of 4.4 µM [2]. KDM2B-IN-2's reported selectivity for KDM2B distinguishes it from both non-selective JmjC inhibitors and KDM5-directed compounds with KDM2B cross-reactivity.

Selectivity profiling KDM5 family Off-target activity

Purity and Chemical Characterization: KDM2B-IN-2 Quality Specifications

KDM2B-IN-2 is available at 99.36% purity from major suppliers . The compound has defined physicochemical properties: molecular weight 430.59 g/mol, molecular formula C21H26N4O2S2, CAS 1965248-01-4 . DMSO solubility is reported as 31.25 mg/mL (72.57 mM) with ultrasonication and heating to 80°C . Recommended storage condition is -20°C . These specifications enable reproducible experimental preparation and comparability across independent studies.

Compound quality control Reproducibility Procurement specifications

KDM2B-IN-2 Optimal Research Applications and Procurement Use Cases


KDM2B Target Validation in Cancer Cell Lines Requiring Nanomolar Potency Without Picomolar Sensitivity Constraints

KDM2B-IN-2 (IC50 = 21 nM) is optimally suited for target validation studies in cancer cell lines where experimental concentrations in the 20-200 nM range are desired. Unlike KDM2B-IN-1 (IC50 = 0.016 nM) which may require ultra-low picomolar dosing that introduces technical handling challenges, KDM2B-IN-2's nanomolar potency window aligns with standard cell culture dosing protocols while maintaining sufficient target engagement for KDM2B inhibition studies in hyperproliferative disease models [1].

KDM2B-Selective Mechanistic Studies Requiring Discrimination from KDM5 Family Activity

KDM2B-IN-2 is appropriate for experiments where KDM2B-specific effects must be distinguished from KDM5 family (KDM5A/B/C/D) activity. Unlike non-selective analogs that inhibit KDM5A and KDM5B with comparable potency to KDM2B (IC50 = 100 nM across all three targets), KDM2B-IN-2's reported selectivity for KDM2B reduces confounding phenotypic interpretation due to off-target JmjC demethylase inhibition [1]. This selectivity profile is critical for studies aiming to attribute cellular effects specifically to KDM2B catalytic inhibition.

Epigenetic Screening Campaigns Using TR-FRET Assay Formats for KDM2B Inhibitor Discovery

KDM2B-IN-2 serves as a validated reference compound for TR-FRET-based KDM2B biochemical screening assays (IC50 = 0.021 µM) . The compound's well-characterized activity in this assay format provides a benchmark for assay quality control, inter-plate normalization, and comparative potency assessment of novel KDM2B inhibitors in drug discovery programs targeting histone demethylase epigenetic regulators [1].

Hyperproliferative Disease Research Requiring Defined Chemical Probe with Documented Purity and Handling Parameters

KDM2B-IN-2 is indicated for research on hyperproliferative diseases including cancers where KDM2B overexpression or dysregulation has been implicated . With documented purity of 99.36%, defined molecular weight (430.59), and validated DMSO solubility (31.25 mg/mL, 72.57 mM), KDM2B-IN-2 enables reproducible experimental preparation and facilitates cross-study comparability in academic and industrial research settings investigating KDM2B's role in transcriptional regulation, cell proliferation, and epigenetic reprogramming [1].

Quote Request

Request a Quote for Kdm2B-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.